Methyl 3-oxo-2-propylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-2-propylpiperidine-1-carboxylate is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are widely used in drug design due to their biological activity and structural versatility .
Vorbereitungsmethoden
The synthesis of Methyl 3-oxo-2-propylpiperidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Methyl 3-oxo-2-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like iodine(III) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often use phenylsilane and iron complexes to reduce imine intermediates.
Substitution: Substitution reactions can occur at different positions on the piperidine ring, often facilitated by catalysts and specific reagents.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxo-2-propylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential as therapeutic agents in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-oxo-2-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-oxo-2-propylpiperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Ethyl 2-oxo-3-piperidinecarboxylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-oxopiperidine-3-carboxylate: Another similar compound with slight structural differences.
Eigenschaften
Molekularformel |
C10H17NO3 |
---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
methyl 3-oxo-2-propylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-5-8-9(12)6-4-7-11(8)10(13)14-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
SRHAHWNZPTYRQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(=O)CCCN1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.